molecular formula C24H47NO12 B1439768 t-Boc-N-amido-PEG8-acid CAS No. 1334169-93-5

t-Boc-N-amido-PEG8-acid

Cat. No.: B1439768
CAS No.: 1334169-93-5
M. Wt: 541.6 g/mol
InChI Key: XYVCCDSFTREKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-N-amido-PEG8-acid: is a monodisperse polyethylene glycol (PEG) derivative. It is widely used in peptide synthesis due to its ability to introduce a hydrophilic spacer into peptide chains or amino acid side chains. The compound is characterized by a 28-atom-long PEG spacer, which enhances the solubility and stability of peptides .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

t-Boc-N-amido-PEG8-acid plays a crucial role in biochemical reactions, particularly in the PEGylation of peptides and proteins. PEGylation involves the attachment of PEG chains to biomolecules, enhancing their solubility, stability, and bioavailability. This compound interacts with enzymes, proteins, and other biomolecules through its carboxylic acid and amido groups. These interactions often involve the formation of amide bonds with primary amine groups on peptides and proteins, facilitated by activators such as HATU .

Cellular Effects

This compound influences various cellular processes by modifying the properties of peptides and proteins. PEGylation with this compound can enhance the solubility and stability of hydrophobic peptides, reduce renal clearance, and protect against proteolysis. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism by altering the bioavailability and activity of the modified biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amine groups on peptides and proteins. This PEGylation process increases the hydrodynamic volume of the modified biomolecules, reducing renal clearance and protecting them from proteolytic degradation. Additionally, PEGylation can diminish the antigenicity of peptides, leading to longer circulation times in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The t-Boc protecting group can be removed under acidic conditions, allowing for controlled PEGylation reactions. Long-term studies have shown that PEGylated peptides exhibit increased stability and reduced degradation, leading to sustained cellular effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, PEGylated peptides show enhanced bioavailability and therapeutic efficacy. At high doses, there may be toxic or adverse effects, including immune responses and altered cellular functions. It is essential to determine the appropriate dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the PEGylation of peptides and proteins. The compound interacts with enzymes and cofactors that facilitate the formation of amide bonds, impacting metabolic flux and metabolite levels. PEGylation can alter the pharmacokinetics and pharmacodynamics of the modified biomolecules, influencing their metabolic stability and clearance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEGylated peptides exhibit altered localization and accumulation patterns, which can affect their therapeutic efficacy and cellular functions. The hydrophilic nature of the PEG spacer enhances the solubility and distribution of the modified biomolecules .

Subcellular Localization

The subcellular localization of this compound and its PEGylated products is influenced by targeting signals and post-translational modifications. These factors direct the modified biomolecules to specific compartments or organelles, affecting their activity and function. The PEGylation process can also impact the intracellular trafficking and localization of peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG8-acid typically involves the reaction of PEG with t-Boc-protected amine. The t-Boc group is a common protecting group for amines, which can be easily removed under acidic conditions. The reaction conditions often include the use of trifluoroacetic acid (TFA), hydrofluoric acid (HF), or trifluoromethane sulfonic acid (TFMSA) to remove the t-Boc protecting group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (−20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: t-Boc-N-amido-PEG8-acid primarily undergoes pegylation reactions , where it is conjugated to peptides or proteins to enhance their solubility and stability. The compound can also participate in substitution reactions where the t-Boc group is removed and replaced with other functional groups .

Common Reagents and Conditions:

  • Trifluoroacetic acid (TFA)
  • Hydrofluoric acid (HF)
  • Trifluoromethane sulfonic acid (TFMSA)

These reagents are commonly used to remove the t-Boc protecting group under acidic conditions .

Major Products: The major products formed from these reactions include pegylated peptides and proteins with enhanced solubility and stability. The removal of the t-Boc group results in the formation of free amines, which can further react with other functional groups .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO12/c1-24(2,3)37-23(28)25-5-7-30-9-11-32-13-15-34-17-19-36-21-20-35-18-16-33-14-12-31-10-8-29-6-4-22(26)27/h4-21H2,1-3H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVCCDSFTREKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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